Ethanol, 2-[(2-mercaptoethyl)thio]-
Description
Ethanol, 2-[(2-mercaptoethyl)thio]- is a thioether alcohol characterized by a hydroxyl group on the second carbon of ethanol and a thioether substituent linked to a 2-mercaptoethyl group (–SCH₂CH₂SH). This structure confers unique redox reactivity due to the presence of two thiol (–SH) groups, distinguishing it from simpler thioethers or monothiols.
Properties
IUPAC Name |
2-(2-sulfanylethylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS2/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEAFSPWXRCITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413643 | |
| Record name | Ethanol, 2-[(2-mercaptoethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98026-19-8 | |
| Record name | Ethanol, 2-[(2-mercaptoethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-sulfanylethyl)sulfanyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
Ethanol, 2-[(2-mercaptoethyl)thio]- is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
Ethanol, 2-[(2-mercaptoethyl)thio]- is a thiol-containing compound that exhibits unique reactivity due to the presence of the mercapto group. Its structure can be represented as follows:
This compound is synthesized through various methods, including the reaction of 2-mercaptoethanol with ethylene sulfide or through the use of other thiol precursors under basic conditions .
The compound interacts with various enzymes and proteins, influencing their activity and stability. It has been shown to modulate:
- Oxidoreductases : Affecting redox reactions critical for cellular metabolism.
- Transferases : Involved in transferring functional groups between molecules.
Cellular Effects
Ethanol, 2-[(2-mercaptoethyl)thio]- has notable effects on cellular processes:
- Signal Transduction : It modulates kinase and phosphatase activities, impacting pathways such as MAPK and PI3K/Akt.
- Gene Expression : Alters transcription factor activity, leading to changes in gene expression profiles associated with stress responses and apoptosis .
Molecular Mechanisms
The biological activity of this compound primarily arises from its ability to bind selectively to biomolecules. Key mechanisms include:
- Enzyme Inhibition : Acts as a competitive inhibitor for certain proteases by binding to their active sites.
- Antioxidant Activity : Scavenges free radicals, reducing oxidative stress in cells .
Biological Activities and Therapeutic Potential
Research has indicated several biological activities associated with Ethanol, 2-[(2-mercaptoethyl)thio]-:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Neuroprotective Effects : Studies on aging mice showed that treatment with this compound led to improved dopamine release and reduced malondialdehyde levels in the brain, indicating neuroprotective properties .
- Anti-inflammatory Effects : Demonstrated ability to reduce inflammation markers in various models, which could be beneficial in treating inflammatory diseases.
Case Study 1: Neuroprotective Effects
A study conducted on CBA/Ca mice treated with 8 µg/day of Ethanol, 2-[(2-mercaptoethyl)thio]- revealed significant neuroprotective effects. Treated mice exhibited enhanced dopamine release compared to controls, suggesting potential applications in neurodegenerative disorders .
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that Ethanol, 2-[(2-mercaptoethyl)thio]- effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent .
Data Table: Biological Activities of Ethanol, 2-[(2-mercaptoethyl)thio]-
Scientific Research Applications
Biochemical Research
One of the primary applications of Ethanol, 2-[(2-mercaptoethyl)thio]- is in biochemical research, particularly as a reducing agent. It plays a crucial role in the stabilization of proteins by protecting sulfhydryl groups from oxidation . This property is vital in studies involving protein folding and enzyme activity.
Pharmaceutical Applications
The compound has been explored for its potential therapeutic effects. For instance, it has been used in the synthesis of analogs that exhibit anticancer properties, such as those related to glutathione S-transferase activity. These analogs demonstrate enhanced water solubility and antitumor efficacy compared to traditional compounds .
Cosmetic Industry
Ethanol, 2-[(2-mercaptoethyl)thio]- is utilized in the cosmetic industry for its ability to act as a stabilizing agent in formulations. Its properties help improve the texture and effectiveness of topical products, enhancing skin hydration and overall sensory experience .
Polymer Chemistry
In polymer chemistry, this compound is employed in the synthesis of thiol-based polymers that are used for various applications including drug delivery systems and biomaterials . The ability to form disulfide bonds makes it valuable in creating cross-linked structures that enhance material properties.
Data Tables
| Application Area | Description |
|---|---|
| Biochemical Research | Reducing agent for protein stabilization |
| Pharmaceutical | Synthesis of anticancer drug analogs |
| Cosmetic Industry | Stabilizing agent in topical formulations |
| Polymer Chemistry | Synthesis of thiol-based polymers |
Case Study 1: Anticancer Activity
A study conducted on the synthesis of nitrobenzoxadiazole analogs revealed that Ethanol, 2-[(2-mercaptoethyl)thio]- derivatives exhibited significant anticancer properties through enhanced glutathione S-transferase activity. The findings indicated improved efficacy compared to existing treatments, showcasing the compound's potential as a therapeutic agent .
Case Study 2: Cosmetic Formulations
Research on the formulation of cosmetic products demonstrated that incorporating Ethanol, 2-[(2-mercaptoethyl)thio]- improved moisture retention and skin feel. The study utilized response surface methodology to optimize formulations, confirming the compound's effectiveness in enhancing product performance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Mercaptoethanol (β-Mercaptoethanol)
- Molecular Formula : C₂H₆OS
- Molecular Weight : 78.13 g/mol
- Key Features: Contains a single thiol (–SH) group on the second carbon of ethanol.
- Applications : Widely used as a reducing agent in molecular biology to break disulfide bonds in proteins .
- Toxicity : Classified as acutely toxic (H301, H331), skin irritant (H315), and hazardous to aquatic systems (H410) .
- Boiling Point : 157°C .
Comparison: Ethanol, 2-[(2-mercaptoethyl)thio]- has an additional thioether-linked mercaptoethyl group, likely enhancing its reducing capacity but increasing molecular weight (theoretical MW: ~154 g/mol). This structural complexity may limit its solubility in water compared to 2-mercaptoethanol .
2-(Ethylthio)ethanol
- Molecular Formula : C₄H₁₀OS
- Molecular Weight : 106.19 g/mol
- Key Features : Contains a thioether (–S–) group with an ethyl substituent.
- Applications : Used as an additive in electroplating baths .
- Physical Properties : Boiling point 181–184°C; density 1.02 kg/L .
Comparison: The mercaptoethyl group in the target compound replaces the ethyl group in 2-(ethylthio)ethanol, introducing a reactive –SH moiety. This substitution likely increases redox activity but may reduce stability due to thiol oxidation risks .
2-(Methylthio)ethanol
- Molecular Formula : C₃H₈OS
- Molecular Weight : 92.16 g/mol
- Key Features : Methyl-substituted thioether; lower molecular weight than ethyl analogs.
- Boiling Point : 443.2 K (170°C) .
2-(3,5-Dichlorophenyl)sulfanylethanol
- Molecular Formula : C₈H₈Cl₂OS
- Molecular Weight : 223.12 g/mol
- Applications : Pharmaceutical intermediate with aromatic substitution .
Comparison :
The aromatic substituent in this compound contrasts with the aliphatic mercaptoethyl group in the target molecule, leading to differences in lipophilicity and electronic effects .
Structural and Functional Analysis
Reactivity and Stability Considerations
- Thiol vs. Thioether Reactivity: The dual –SH groups in Ethanol, 2-[(2-mercaptoethyl)thio]- may render it prone to oxidation, forming disulfide bonds. This contrasts with thioether analogs (e.g., 2-(ethylthio)ethanol), which lack free thiols and are more stable .
- Thermal Stability: Higher molecular weight and –SH groups suggest a lower boiling point than 2-(ethylthio)ethanol (181–184°C) but higher than 2-mercaptoethanol (157°C) .
Preparation Methods
Alkylation of 2-Mercaptoethanol with Epichlorohydrin
Method Overview
This two-step process involves the reaction of 2-mercaptoethanol with epichlorohydrin under alkaline conditions, followed by thiourea-mediated thiolation and hydrolysis.
Reaction Scheme
- Step 1: Formation of Triol Intermediate
$$
2 \text{ HSCH}2\text{CH}2\text{OH} + \text{ClCH}2\text{CH(O)CH}2\text{Cl} \xrightarrow{\text{NaOH}} \text{HOCH}2\text{CH(SCH}2\text{CH}2\text{SH)}2
$$ - Step 2: Thiouronium Salt Formation and Hydrolysis
$$
\text{Triol} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{Thiouronium Salt} \xrightarrow{\text{NH}3} \text{HSCH}2\text{CH}2\text{SCH}2\text{CH}_2\text{SH}
$$
Key Parameters
- Catalyst : Sodium hydroxide (NaOH) or triethylamine [JP H09286772A, CN110407725A].
- Conditions :
- Step 1: 30–50°C, 1–4 hours.
- Step 2: 110°C, 3 hours in HCl; hydrolysis at 60°C with aqueous ammonia.
- Yield : 70–87% [CN110407725A, JP H09286772A].
Advantages
- High scalability and reproducibility.
- Uses cost-effective reagents (epichlorohydrin, thiourea).
Microchannel Reactor Synthesis
Method Overview
A continuous-flow microchannel reactor enhances reaction efficiency by improving mass transfer and reducing byproduct formation.
Reaction Conditions
- Reactants : 2-Mercaptoethanol, epichlorohydrin, triethylamine (catalyst).
- Residence Time : 60–120 seconds.
- Temperature : 40–60°C [CN110407725A].
Performance Data
| Parameter | Value |
|---|---|
| Conversion Efficiency | >99% |
| Byproduct (Thiodiglycol) | <0.3% |
| Purity of Product | ≥99.5% |
Advantages
- Reduced reaction time and energy consumption.
- Minimal byproduct formation due to precise temperature control.
Sodium Hydrosulfide-Ethylene Oxide Route
Method Overview
This method synthesizes 2-mercaptoethanol as a precursor, which is subsequently dimerized.
Reaction Steps
- Synthesis of 2-Mercaptoethanol :
$$
\text{NaSH} + \text{CH}2\text{CH}2\text{O} \rightarrow \text{HSCH}2\text{CH}2\text{OH}
$$ - Dimerization :
$$
2 \text{ HSCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{HSCH}2\text{CH}2\text{SCH}2\text{CH}2\text{SH}
$$
Key Parameters
- Catalyst : Sulfuric acid.
- Yield : ~73% [US3086997A].
Limitations
- Requires careful handling of toxic H$$_2$$S gas.
Epoxide Ring-Opening with 2-Mercaptoethanol
Method Overview
Bis(3-chloro-2-hydroxypropyl) sulfide is first synthesized from epichlorohydrin and H$$_2$$S, then reacted with 2-mercaptoethanol.
Reaction Scheme
$$
\text{ClCH}2\text{CH(OH)CH}2\text{SCH}2\text{CH(OH)CH}2\text{Cl} + 2 \text{ HSCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaOH}} \text{Target Compound}
$$
Conditions
- Temperature : 110°C, 3 hours.
- Neutralization : Sulfuric acid (pH 3) [US9522879B2].
Yield : 95–97% after purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Byproducts | Scalability |
|---|---|---|---|---|
| Epichlorohydrin Alkylation | 70–87 | 99.5 | Thiodiglycol | High |
| Microchannel Reactor | >99 | 99.7 | Negligible | Moderate |
| Sodium Hydrosulfide Route | 73 | 95 | Polysulfides | Low |
| Epoxide Ring-Opening | 95–97 | 99.8 | Chloride salts | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethanol, 2-[(2-mercaptoethyl)thio]-?
- Methodological Answer : The compound can be synthesized via thiol-ene radical reactions, which are efficient for introducing sulfur-containing groups. For example, similar structures (e.g., 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol) were synthesized by reacting thiols with allyl ethers under UV light or thermal initiation . Key parameters include stoichiometric control of thiol and alkene groups, inert atmosphere (N₂/Ar), and catalysts like azobisisobutyronitrile (AIBN). Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane eluents .
Q. How can researchers characterize the purity and structure of Ethanol, 2-[(2-mercaptoethyl)thio]-?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the presence of thioether (-S-) and hydroxyl (-OH) groups. For example, the -SH proton in thiols typically appears at ~1.3 ppm but disappears upon oxidation to disulfides .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Look for S-H stretches (~2550 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹). Disappearance of S-H peaks post-reaction confirms successful thiol-ene coupling .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use to verify molecular weight and detect impurities. Low-polarity columns (e.g., DB-5) are recommended for sulfur-containing compounds .
Q. What are the primary research applications of Ethanol, 2-[(2-mercaptoethyl)thio]- in materials science?
- Methodological Answer : This compound’s sulfur-rich structure makes it valuable in:
- High Refractive Index Polymers (HRIPs) : As a monomer for polythiourethanes, which exhibit refractive indices >1.64. Optimize curing conditions (e.g., 60–80°C for 24–48 hours) to achieve optical clarity .
- Macromolecular Engineering : Used to synthesize redox-active macrocycles via thiol-ene click chemistry. Adjust reaction time (4–12 hours) and stoichiometry to control ring size .
Q. What safety protocols are essential when handling Ethanol, 2-[(2-mercaptoethyl)thio]-?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of thiol groups to disulfides .
- Ventilation : Use fume hoods due to volatility (boiling point ~150–160°C) and potential release of toxic H₂S under decomposition .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact, as thiols can cause sensitization .
Advanced Research Questions
Q. How can researchers optimize the synthesis of Ethanol, 2-[(2-mercaptoethyl)thio]- to minimize disulfide byproducts?
- Methodological Answer :
- Reducing Agents : Add tris(2-carboxyethyl)phosphine (TCEP, 1–5 mol%) to suppress disulfide formation during synthesis .
- Solvent Choice : Use degassed solvents (e.g., THF or DMF) to limit oxygen exposure. Purging with N₂ for 30 minutes pre-reaction is critical .
- Reaction Monitoring : Employ Raman spectroscopy to track S-H bond conversion in real-time. Target >95% thiol consumption to ensure high yield .
Q. How should researchers address contradictions in reported physical properties (e.g., density, refractive index) of Ethanol, 2-[(2-mercaptoethyl)thio]-?
- Methodological Answer : Discrepancies often arise from purity levels or isomerization. For example:
- Purity Analysis : Compare GC-MS data with literature values. Commercial batches may contain up to 5% impurities (e.g., residual thiols or solvents) .
- Isomer Identification : Use chiral HPLC (e.g., Chiralpak IC column) to separate enantiomers, which can exhibit different refractive indices .
Q. What strategies improve the stability of Ethanol, 2-[(2-mercaptoethyl)thio]- in aqueous experiments?
- Methodological Answer :
- Buffering : Maintain pH 6–8 to prevent acid-catalyzed hydrolysis of thioether bonds. Use phosphate or Tris buffers .
- Antioxidants : Add 0.1–1 mM ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that catalyze oxidation .
- Lyophilization : For long-term storage, lyophilize the compound in the presence of cryoprotectants (e.g., trehalose) .
Q. What advanced applications exist for Ethanol, 2-[(2-mercaptoethyl)thio]- in drug delivery systems?
- Methodological Answer : Its thiol group enables:
- Conjugation Chemistry : Covalent attachment to maleimide-functionalized nanoparticles (e.g., PEGylated liposomes). Optimize pH (7.4) and reaction time (2–4 hours) for >80% coupling efficiency .
- Redox-Responsive Carriers : Incorporate into micelles that disassemble under reducing conditions (e.g., glutathione-rich tumor microenvironments). Validate release kinetics using fluorescence quenching assays .
Q. How can computational modeling aid in understanding the reactivity of Ethanol, 2-[(2-mercaptoethyl)thio]-?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S-H and C-S bonds to predict stability. Software like Gaussian 16 with B3LYP/6-31G* basis sets is recommended .
- Molecular Dynamics (MD) : Simulate polymer networks incorporating the compound to predict mechanical properties (e.g., Young’s modulus). Use GROMACS with CHARMM force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
